Welcome to the BenchChem Online Store!
molecular formula C12H8N2O8S B3056446 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol CAS No. 7149-20-4

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

Cat. No. B3056446
M. Wt: 340.27 g/mol
InChI Key: VKCVEIUNYZTNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05099057

Procedure details

Into a 3-liter, 3-necked, round-bottom flask are charged 121 g of 3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate, 200 mL of methanol, 250 mL of water and 200 g of 50 percent aqueous sodium hydroxide. The reaction is heated to 55° C. for a period of 3 hours. Upon completion, the reaction is then cooled to 0° C. and acidified with concentrated hydrochloric acid. The resultant yellow solid is isolated by filtration, washed with water, and air dried to give 82 g of essentially pure 4-hydroxy-3-nitrophenyl sulfone (90 percent yield).
Name
3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)OC.[N+:7]([C:10]1[CH:11]=[C:12]([S:17]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-:29])=[O:28])[CH:21]=2)(=[O:19])=[O:18])[CH:13]=[CH:14][C:15]=1[OH:16])([O-:9])=[O:8].CO.[OH-].[Na+].Cl>O>[OH:16][C:15]1[CH:14]=[CH:13][C:12]([S:17]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-:29])=[O:28])[CH:21]=2)(=[O:18])=[O:19])=[CH:11][C:10]=1[N+:7]([O-:9])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate
Quantity
121 g
Type
reactant
Smiles
COC(OC)=O.[N+](=O)([O-])C=1C=C(C=CC1O)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction is then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resultant yellow solid is isolated by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.